(3-(3,5-dichloro-2,4,6-trimethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)(thiophen-2-yl)methanone
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Description
(3-(3,5-dichloro-2,4,6-trimethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C21H16Cl2N4O2S and its molecular weight is 459.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research into compounds with similar structures has focused on their synthesis and chemical properties. For example, Erickson et al. (2021) developed an oxidative activation of a thiolactam for the preparation of methyltriazolo[1,4]benzodiazepine, which is a part of the synthesis route for the BET inhibitor molibresib (Erickson et al., 2021). This type of research highlights the potential for the compound to be synthesized through novel methods that could be applicable in medicinal chemistry.
Antimicrobial and Antioxidant Activities
Similar compounds have been evaluated for their antimicrobial and antioxidant activities. Bassyouni et al. (2012) synthesized a new series of derivatives and evaluated them for antioxidant and antimicrobial activities, indicating potential applications in developing new therapeutic agents (Bassyouni et al., 2012). Such studies suggest that the compound might also possess such biological activities, warranting further investigation.
Potential in Drug Development
The structural complexity of the compound suggests potential utility in drug development, particularly as a scaffold for creating novel therapeutic agents. The research by Liu et al. (1993) on the synthesis of naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones as potential anti-HIV agents, despite the inactivity of their selected compound, underscores the interest in exploring such complex structures for therapeutic applications (Liu et al., 1993).
Properties
IUPAC Name |
[1-(3,5-dichloro-2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2S/c1-11-17(12(2)19(23)13(3)18(11)22)20-24-29-27-25(20)14-7-4-5-8-15(14)26(27)21(28)16-9-6-10-30-16/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQMFHAMASFJAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Cl)C)C2=NON3N2C4=CC=CC=C4N3C(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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